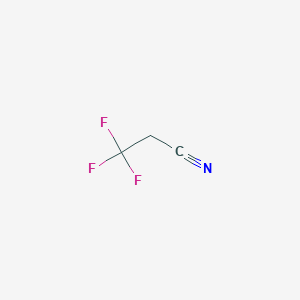

3,3,3-Trifluoropropionitrile

説明

Significance of Fluorinated Nitriles in Modern Chemistry

Fluorinated nitriles, a class of organic compounds featuring both a fluorine atom and a nitrile group, have garnered considerable attention across various scientific disciplines. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net Specifically, the strong electron-withdrawing nature of fluorine can influence the reactivity of the adjacent nitrile group, enhancing the electrophilicity and modifying the stability of the molecule. This unique characteristic makes fluorinated nitriles valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com In medicinal chemistry, the trifluoromethyl group is particularly prized for its ability to improve the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability, leading to enhanced efficacy. chemimpex.comnbinno.com Furthermore, fluorinated compounds are explored for their potential in developing materials with desirable properties like increased thermal stability and chemical resistance. chemimpex.com The development of new methods for creating fluorine-containing organic molecules is a significant focus in current organic synthesis. beilstein-journals.org

Research Context and Scope for 3,3,3-Trifluoropropionitrile

This compound, with the chemical formula C₃H₂F₃N, is a colorless liquid characterized by a trifluoromethyl group attached to the carbon atom adjacent to the nitrile group. This specific arrangement of atoms imparts distinct electronic and steric properties to the molecule. Its primary role in research is as a precursor for introducing the trifluoromethyl group into larger, more complex molecules. The stability and reactivity of this compound make it a versatile intermediate in various synthetic applications.

Recent research has highlighted its application in materials science, particularly in the functionalization of diamond surfaces. Through a photochemical Ritter reaction, this compound has been used to create amide groups on diamond surfaces, a process that can enhance the material's properties for applications in nanoscale quantum sensing. pnas.orgresearchgate.netpnas.orgnih.gov Additionally, it is utilized as a nitrogen-containing etching compound in the manufacturing of semiconductors for etching silicon-containing films. google.comgoogle.com

Comparative Analysis with Related Fluorinated Compounds in Academic Studies

In academic research, the properties and reactivity of this compound are often compared with other fluorinated compounds to understand the impact of molecular structure on chemical behavior.

One such compound is 2,2,2-Trifluoroethyl cyanide . The different positioning of the fluorine atoms in 2,2,2-trifluoroethyl cyanide compared to this compound results in a different reactivity profile. The placement of the trifluoromethyl group adjacent to the nitrile in this compound gives it unique electronic and steric characteristics.

Another related compound is 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile . This compound is noted for its enhanced solubility in organic solvents due to the presence of a methoxy (B1213986) group. In contrast, the absence of this group in this compound affects its solubility characteristics.

The study of 2-Propenenitrile, 2,3,3-trifluoro- (trifluoroacrylonitrile) also provides a point of comparison. As a fluorinated building block, it is used in the synthesis of other fluorinated compounds and polymers.

Finally, the parent carboxylic acid, 3,3,3-Trifluoropropionic acid , serves as a reference. This acid is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, valued for its ability to enhance metabolic stability and bioavailability. nbinno.com

This comparative context allows researchers to select the most appropriate fluorinated building block for a desired synthetic outcome, leveraging the subtle yet significant differences in their chemical properties.

| Compound Name | Molecular Formula | Key Distinguishing Feature |

| This compound | C₃H₂F₃N | Trifluoromethyl group adjacent to the nitrile group. |

| 2,2,2-Trifluoroethyl cyanide | C₃H₂F₃N | Different positioning of the fluorine atoms compared to this compound. |

| 2-Methoxy-2-phenyl-3,3,3-trifluoropropionitrile | C₁₀H₈F₃NO | Presence of a methoxy and phenyl group, enhancing solubility. |

| 2-Propenenitrile, 2,3,3-trifluoro- | C₃HF₃N | Contains a double bond, making it an acrylonitrile (B1666552) derivative. |

| 3,3,3-Trifluoropropionic acid | C₃H₃F₃O₂ | Carboxylic acid functional group instead of a nitrile. nbinno.com |

Structure

3D Structure

特性

IUPAC Name |

3,3,3-trifluoropropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3N/c4-3(5,6)1-2-7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGHUZCUXKJUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507413 | |

| Record name | 3,3,3-Trifluoropropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20530-38-5 | |

| Record name | 3,3,3-Trifluoropropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoropropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,3,3 Trifluoropropionitrile

Radical-Mediated Synthesis Pathways

The synthesis of fluorinated nitriles, including 3,3,3-Trifluoropropionitrile, can be achieved through pathways involving radical intermediates. These methods often leverage the high reactivity of radicals to form the stable trifluoromethyl group. One such approach involves the pyrolysis of sulfites at high temperatures (e.g., 500°C), which generates radical intermediates like the trifluoromethyl radical (CF₃•). These highly reactive species can then participate in subsequent reactions to form the desired nitrile structure.

Another strategy involves the photochemical activation of C-H bonds to create carbon-centered radicals. pnas.org This process, often conducted at room temperature, uses light to initiate the formation of radicals on a substrate, which can then be intercepted by various radical acceptors to form new carbon-heteroatom bonds. pnas.org In the context of this compound synthesis, a trifluoromethyl radical source would be essential. The success of these radical-mediated pathways hinges on controlling the reaction to favor the desired radical recombination and minimize the formation of byproducts, such as hexafluoroacetone.

High-Temperature Pyrolysis Routes in Fluoronitrile Production

High-temperature pyrolysis represents a significant thermal decomposition process used in the production of fluoronitriles. This method involves heating organic materials in the absence of air to induce thermal cracking and the formation of desired products. ieabioenergy.com For the synthesis of specific fluorinated nitriles, such as 2-chloro-2-(trifluoromethyl)-3,3,3-trifluoropropionitrile, pyrolysis of sulfites at approximately 500°C has been shown to be effective.

The temperature of the pyrolysis process is a critical parameter that dictates the product distribution. kindle-tech.com

Intermediate Temperatures (450–600°C): These conditions typically favor the production of liquid oils, such as Fast Pyrolysis Bio Oil (FPBO). ieabioenergy.com

High Temperatures (>800°C): Higher temperatures tend to cause more extensive breakdown of molecules, leading primarily to the formation of gases like syngas (a mixture of hydrogen, carbon monoxide, and carbon dioxide). kindle-tech.com

Therefore, in the production of this compound, precise temperature control is essential to maximize the yield of the desired liquid nitrile product while minimizing the formation of gaseous byproducts.

Transformations of Trifluoropropionic Acid Derivatives

Among the most common and industrially relevant methods for synthesizing this compound are those that involve the transformation of 3,3,3-trifluoropropionic acid and its derivatives. sigmaaldrich.com These routes are often favored due to their straightforward reaction steps and high yields.

The most prominent of these is the Acid Chloride-Ammonia Route . This two-step process is a cornerstone of industrial production:

Formation of the Acid Chloride: 3,3,3-Trifluoropropionic acid is converted to its more reactive acid chloride derivative, 3,3,3-trifluoropropionyl chloride, typically using thionyl chloride (SOCl₂).

Reaction with Ammonia (B1221849): The resulting acid chloride is then reacted with ammonia (NH₃) to form this compound.

Industrial processes often achieve yields greater than 85% with this method, with product purity exceeding 98% after distillation. Other explored synthetic pathways starting from trifluoropropionic acid derivatives include the dehydration of the corresponding amides and nucleophilic substitution reactions using cyanide sources on trifluoropropyl precursors.

| Synthetic Route | Starting Material | Key Reagents | Description |

| Acid Chloride-Ammonia Route | 3,3,3-Trifluoropropionic acid | 1. Thionyl chloride (SOCl₂) 2. Ammonia (NH₃) | A common industrial method involving the conversion of the acid to an acid chloride, followed by reaction with ammonia to form the nitrile. |

| Amide Dehydration | 3,3,3-Trifluoropropionamide | Dehydrating agents (e.g., P₄O₁₀, (CF₃CO)₂O) | This method involves the removal of a water molecule from the corresponding amide to yield the nitrile. researchgate.net |

| Nucleophilic Substitution | Trifluoropropyl precursors (e.g., halides) | Cyanide source (e.g., NaCN, KCN) | A trifluoropropyl substrate with a good leaving group is reacted with a cyanide salt to introduce the nitrile group. |

Electrochemical Synthesis Approaches

Electrochemical methods offer an alternative avenue for the synthesis of fluorinated organic compounds. These techniques use electrical current to drive chemical reactions, often providing high selectivity and avoiding the need for harsh chemical reagents. While direct electrochemical synthesis of this compound is not widely documented, related principles are well-established. For instance, the electrochemical trifluoromethylation of carbonyl compounds is a known process. researchgate.net

A potential electrochemical route could involve the generation of trifluoromethyl radicals from a suitable precursor, such as trifluoroacetic acid, which then react with an acetonitrile-derived substrate. The application of an electric potential can facilitate the single electron transfer (SET) events necessary to create these highly reactive radical species. cas.cn Furthermore, this compound itself has been noted for its use as a component in electrolytes for electrochemical devices, highlighting the relevance of this compound within the field of electrochemistry. google.com The development of a direct electrochemical synthesis would represent an innovative approach, potentially offering greater control and sustainability compared to traditional thermal methods.

Optimization Strategies for Synthetic Yields and Selectivity

Maximizing the yield and selectivity of this compound synthesis is crucial for both laboratory-scale research and industrial production. Various strategies can be employed to achieve this, targeting different aspects of the synthetic process.

For radical-mediated reactions, a key challenge is minimizing the formation of undesired side products. This can be achieved by carefully controlling reactant concentrations, temperature, and the method of radical generation to favor the desired reaction pathway. In industrial settings, particularly for the widely used Acid Chloride-Ammonia route, optimization focuses on process efficiency. The use of continuous flow reactors allows for better control over reaction parameters and heat transfer, while advanced purification techniques like fractional distillation are essential for achieving high product purity.

Statistical methods, such as Response Surface Methodology (RSM), provide a systematic way to optimize multiple variables simultaneously, including temperature, pH, and reaction time, to enhance product yield. frontiersin.org

| Optimization Parameter | Strategy | Effect on Synthesis | Example/Rationale |

| Reaction Temperature | Precise control and optimization | Affects reaction rate and byproduct formation. kindle-tech.com | In pyrolysis, controlling temperature is critical to favor liquid nitrile production over gaseous byproducts. kindle-tech.com |

| Reaction Time | Adjustment of incubation/reaction periods | Can increase the conversion of reactants to products. reddit.com | Extending precipitation time in product isolation can increase the recovery and overall yield. reddit.com |

| Process Technology | Implementation of continuous flow reactors | Enhances efficiency, control, and safety. | Flow chemistry allows for better management of exothermic reactions and improves consistency in industrial production. |

| Purification Method | Use of advanced techniques (e.g., fractional distillation) | Increases product purity to meet specifications (>98%). | Essential for removing unreacted starting materials and byproducts from the final product. |

| Byproduct Minimization | Fine-tuning reaction conditions | Improves yield and selectivity by preventing alternative reaction pathways. | In radical syntheses, this prevents the formation of compounds like hexafluoroacetone. |

| Statistical Modeling | Employing methods like Response Surface Methodology (RSM) | Systematically identifies optimal reaction conditions for maximum yield. frontiersin.org | Can be used to model the interaction between several variables to find the most efficient synthetic protocol. frontiersin.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com Evaluating the synthesis of this compound through this lens reveals areas for potential improvement.

One of the core principles is Atom Economy , which seeks to maximize the incorporation of all materials from the reactants into the final product. acs.org The common Acid Chloride-Ammonia route, while effective, has a lower atom economy because it uses thionyl chloride as a stoichiometric reagent, generating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as waste byproducts.

Other key green chemistry principles applicable to this synthesis include:

Prevention: It is better to prevent waste than to treat it after it has been created. sigmaaldrich.com

Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances with little to no toxicity. skpharmteco.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled. acs.org

Future research into the synthesis of this compound could focus on developing greener alternatives. This might include designing catalytic routes that avoid stoichiometric waste or exploring biocatalytic methods using enzymes, which operate in water at ambient temperatures and offer high selectivity. acs.orgnih.gov The development of solvent-free reaction conditions or the use of more environmentally benign solvents would also align with the goals of green chemistry. nih.gov

Elucidation of Reactivity and Reaction Mechanisms of 3,3,3 Trifluoropropionitrile

Nucleophilic Reactivity of the Nitrile Functionality

The nitrile group in 3,3,3-trifluoropropionitrile features a carbon-nitrogen triple bond. The carbon atom is electrophilic due to the polarization of the triple bond, a characteristic that can be represented by a resonance structure with a positive charge on the carbon. libretexts.orgucalgary.ca This electrophilicity allows the nitrile to undergo nucleophilic additions, a reactivity pattern analogous to that of a carbonyl group. libretexts.orgchemistrysteps.com

The reaction can be initiated by either strong, anionic nucleophiles or weaker, neutral nucleophiles. ucalgary.ca Strong nucleophiles add directly to the carbon-nitrogen triple bond. ucalgary.ca Weaker nucleophiles typically require acid catalysis to protonate the nitrogen atom, which enhances the electrophilicity of the carbon, making it more susceptible to attack. ucalgary.cachemistrysteps.com The nitrile group can be targeted by various nucleophiles, including amines, alcohols, and thiols, under suitable reaction conditions.

Reduction Pathways Leading to Aminated Derivatives

The nitrile group of this compound can be reduced to form the corresponding primary amine, 3,3,3-trifluoropropylamine. nih.gov This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, for instance, with palladium on carbon.

The reduction with LiAlH₄ proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an imine anion. libretexts.orglibretexts.org This intermediate is stabilized by complexation with the aluminum species. libretexts.org A second hydride addition then occurs, leading to a dianion which, upon workup with water, yields the primary amine. libretexts.orglibretexts.org

Table 1: Reduction of this compound

| Reducing Agent | Product | General Conditions |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 3,3,3-Trifluoropropylamine | Anhydrous ether solvent. |

| Catalytic Hydrogenation (e.g., Pd/C) | 3,3,3-Trifluoropropylamine | Hydrogen gas, catalyst. |

Hydrolysis Transformations to Carboxylic Acid and Amide Analogs

This compound can undergo hydrolysis to yield either 3,3,3-trifluoropropionic acid or 3,3,3-trifluoropropionamide. This transformation can be carried out under either acidic or basic conditions, often requiring heat to facilitate the reaction. chemguide.co.uk

The hydrolysis process can be viewed as a two-stage reaction. chemguide.co.ukphysicsandmathstutor.com The nitrile is first converted to an intermediate amide, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.comphysicsandmathstutor.com

Acid-catalyzed hydrolysis : In the presence of a dilute acid like hydrochloric acid, the nitrile is heated under reflux. chemguide.co.uk The nitrogen atom is initially protonated, which increases the electrophilicity of the nitrile carbon, making it susceptible to attack by water. chemistrysteps.comlibretexts.org This leads to the formation of an imidic acid intermediate, which tautomerizes to the corresponding amide. chemistrysteps.com Continued heating in the acidic medium hydrolyzes the amide to the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.orgmasterorganicchemistry.com

Base-catalyzed hydrolysis : When heated with an aqueous solution of a base such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the nitrile carbon. chemistrysteps.comchemguide.co.uk This forms an intermediate that, after protonation, also yields the amide. chemistrysteps.com Further hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt and ammonia (B1221849). chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the final solution must be acidified. chemguide.co.uk

Recent research has also shown that this compound can participate in a photochemical Ritter-type reaction to form trifluoropropanamide groups on diamond surfaces. pnas.org

Table 2: Hydrolysis Products of this compound

| Reaction Conditions | Intermediate Product | Final Product |

|---|---|---|

| Aqueous acid (e.g., HCl), heat | 3,3,3-Trifluoropropionamide | 3,3,3-Trifluoropropionic acid. |

| Aqueous base (e.g., NaOH), heat | 3,3,3-Trifluoropropionamide | Salt of 3,3,3-Trifluoropropionic acid (e.g., Sodium 3,3,3-trifluoropropionate). |

Cycloaddition Reactions Involving the Cyano Group

The cyano group of nitriles can participate in cycloaddition reactions, acting as a dipolarophile. A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. researchgate.netuchicago.edu In these reactions, a 1,3-dipole reacts with a multiple-bond system (the dipolarophile) to form a five-membered ring. uchicago.edu

Nitrile oxides are a class of 1,3-dipoles that react with the carbon-nitrogen triple bond of nitriles. mdpi.com The regioselectivity of these reactions, determining which atoms of the dipole bond to which atoms of the dipolarophile, is a key aspect. researchgate.net Theoretical studies, such as those using Molecular Electron Density Theory (MEDT), can be employed to understand the mechanism and regioselectivity of these cycloadditions. mdpi.com For instance, the reaction between aryl-substituted nitrile N-oxides and trichloronitropropene has been shown to be a polar, irreversible process where the nitrile oxide acts as a nucleophile. mdpi.com While specific studies on the cycloaddition reactions of this compound are not extensively detailed in the provided results, the general reactivity pattern of nitriles suggests its potential to participate in such transformations.

Stereoelectronic Effects of the Trifluoromethyl Group on Molecular Reactivity

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, a property that significantly influences the reactivity of the molecule. nih.govwikipedia.org This effect is primarily inductive. nih.gov

The strong electron-withdrawing nature of the -CF₃ group in this compound has several consequences:

Enhanced Electrophilicity : It increases the electrophilic character of the adjacent nitrile carbon, making it more susceptible to nucleophilic attack. nih.gov This is because the -CF₃ group helps to stabilize the negative charge that develops on the nitrogen atom in the transition state of nucleophilic addition.

Acidity of α-Protons : The inductive effect of the -CF₃ group increases the acidity of the protons on the carbon atom to which it is attached (the α-carbon).

Influence on Reaction Pathways : In more complex reactions, the -CF₃ group can lead to significant charge delocalization in intermediates, potentially stabilizing certain conformations and directing the outcome of the reaction. nih.govnih.gov This can result in unusual chemo-, regio-, and stereoselectivity. nih.govnih.gov

Stabilization of Adducts : In some cases, the presence of a trifluoromethyl group can stabilize the resulting products of a reaction.

Stereoelectronic effects, which involve the influence of orbital overlap on molecular geometry and reactivity, are also at play. researchgate.netwikipedia.org The orientation of the orbitals of the -CF₃ group relative to the nitrile group can influence the accessibility of the electrophilic carbon and the stability of reaction intermediates.

Mechanistic Studies of Competing Reaction Pathways

Mechanistic studies aim to understand the detailed step-by-step process of a chemical reaction, including the identification of intermediates and transition states. researchgate.netresearchgate.net For reactions involving this compound, several competing pathways can exist, and their relative favorability can be influenced by reaction conditions.

For example, in the synthesis of related compounds, kinetic studies using techniques like time-resolved GC-MS can be employed to track the formation of intermediates and elucidate mechanistic pathways. Computational modeling, such as Density Functional Theory (DFT), can be used to predict activation barriers for different potential reaction routes, helping to explain observed product distributions. nih.gov

In the context of this compound, a key area of study would be the competition between different nucleophilic attacks when multiple nucleophiles are present, or the competition between reduction and hydrolysis under specific conditions. The strong stereoelectronic influence of the trifluoromethyl group is a critical factor in these mechanistic considerations, as it can alter the energy landscape of the reaction and favor one pathway over another. nih.gov

Applications of 3,3,3 Trifluoropropionitrile in Specialized Chemical Disciplines

Role as a Key Building Block in Organic Synthesis

3,3,3-Trifluoropropionitrile serves as a versatile and valuable building block in the field of organic synthesis. Its unique structure, featuring a trifluoromethyl group adjacent to a nitrile functional group, imparts distinct electronic and steric properties that chemists can exploit to construct complex molecular frameworks. This compound acts as a precursor in various chemical transformations, enabling the strategic introduction of fluorine atoms and the elaboration of molecular complexity.

Introduction of the Trifluoromethyl Moiety into Target Molecules

One of the primary applications of this compound in synthesis is as a source for the trifluoromethyl (–CF₃) group. The incorporation of a –CF₃ group is a common strategy in medicinal chemistry and materials science to modulate a molecule's properties. chemimpex.com The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic environment of a molecule, thereby affecting its reactivity, metabolic stability, and lipophilicity. this compound provides a reactive handle—the nitrile group—which can undergo various transformations while preserving the crucial –CF₃ moiety for incorporation into the final target structure. The stability of the trifluoromethyl group makes this compound a reliable intermediate in multi-step synthetic sequences.

Synthesis of Complex Molecular Architectures

Beyond simply providing a source of trifluoromethyl groups, this compound is instrumental in building more complex molecular architectures. The nitrile group (–C≡N) is a versatile functional group that can participate in a wide array of chemical reactions. These reactions allow for the elaboration of the carbon skeleton, leading to a diverse range of more complex products. Its utility as a precursor is valuable in synthetic pathways where functional groups are manipulated to achieve desired reactivity and build intricate structures for pharmaceuticals and advanced materials.

Below is a table summarizing the types of reactions the nitrile group in this compound can undergo to form more complex molecules.

| Reaction Type | Reagent Class | Resulting Product Class |

| Reduction | Reducing agents (e.g., Lithium aluminum hydride, Catalytic hydrogenation) | Primary amines (e.g., 3,3,3-Trifluoropropylamine) |

| Hydrolysis | Aqueous acid or base | Carboxylic acids or Amides |

| Nucleophilic Substitution | Nucleophiles (e.g., Amines, Alcohols, Thiols) | Substituted amines, ethers, or thioethers |

| Cyclization Reactions | Various reactants | Heterocyclic compounds |

| This table is based on general nitrile reactivity as described in the literature. |

Contributions to Advanced Materials Science

The distinct properties of this compound have led to its use in the development of advanced materials, particularly in the fields of semiconductor fabrication and surface science.

Utilization in Semiconductor Manufacturing: Etching Processes

In the manufacturing of semiconductors, this compound is used as a nitrogen-containing etching compound. It is employed in processes for etching silicon-containing films on a substrate. google.com The method involves introducing the vapor of the compound into a reaction chamber where it is activated by plasma. google.com This generates reactive species that can selectively etch materials like silicon oxide and silicon nitride, which are fundamental components in microelectronic devices. google.comjustia.com The presence of both fluorine and nitrogen in the molecule is advantageous for controlling the etching process and achieving high selectivity between different material layers, a critical requirement for creating the intricate patterns found in modern integrated circuits. google.comjustia.com

Functionalization of Diamond Surfaces through Ritter-Type Reactions

A significant application in materials science is the use of this compound for the chemical functionalization of diamond surfaces. pnas.orgresearchgate.net Specifically, it is used in photochemical Ritter reactions to introduce amide groups onto the diamond surface. pnas.orgresearchgate.net In this process, C–H bonds on a hydrogen-terminated diamond surface are activated, allowing for the covalent attachment of molecules. researchgate.net

The reaction with this compound results in the formation of trifluoropropanamide groups on the surface. pnas.org This surface modification is confirmed through analytical techniques like X-ray photoelectron spectroscopy (XPS), which detects the presence of both nitrogen and the trifluoromethyl group. pnas.orgresearchgate.net Such functionalization is crucial for developing advanced applications, including nanoscale quantum sensors based on nitrogen-vacancy (NV) centers in diamond. pnas.orgresearchgate.net The ability to covalently attach specific chemical motifs to the diamond surface in a controlled manner opens possibilities for tailoring its properties for various technological uses. pnas.org

Explorations in Medicinal Chemistry Scaffolds

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule upon which various functional groups are built to create a library of compounds for drug discovery. nih.govlifechemicals.com While this compound is a relatively simple molecule, it serves as an essential building block for creating more complex molecules that function as medicinal scaffolds. cymitquimica.com

The incorporation of the trifluoromethyl group via precursors like this compound is a key strategy in drug design. chemimpex.com This group can enhance critical pharmacokinetic properties such as metabolic stability and membrane permeability, potentially leading to improved efficacy and a better biological activity profile for a drug candidate. chemimpex.com The versatility of the nitrile group allows chemists to use this compound as a starting point to construct diverse and novel heterocyclic and carbocyclic scaffolds. These resulting three-dimensional, complex structures are often sought after in modern drug discovery programs as they can lead to greater biological activity and selectivity. researchgate.net The process often involves "scaffold hopping," where a known active core is modified to create a novel one with potentially improved properties, a strategy where versatile building blocks are essential. nih.gov

Design and Synthesis of Trifluoromethylated Drug Candidates

This compound is a key building block in medicinal chemistry for the creation of drug candidates incorporating a trifluoromethyl (CF3) group. nih.gov The presence of a CF3 group is highly desirable as it can enhance a molecule's metabolic stability, improve its ability to cross cellular membranes, and increase binding affinity to biological targets. nih.govresearchgate.netprinceton.edu A primary application of this nitrile is in the synthesis of trifluoromethylated heterocyclic compounds, which are prevalent in pharmaceuticals.

A significant synthetic pathway involves the use of this compound to create trifluoromethyl-substituted pyrazoles. acs.orgacs.org These pyrazole (B372694) derivatives are recognized as privileged structures in drug discovery. For example, the synthesis of 1-aryl-3-trifluoromethylpyrazoles, which form the core of several therapeutic agents, can be achieved through multi-step reactions starting with precursors derived from or analogous to this compound. acs.orgnih.gov These compounds have shown potential as anti-inflammatory agents and anticancer therapeutics. acs.org The CF3 group, introduced via reagents like trifluoroacetonitrile (B1584977) imines (which can be conceptually linked back to the nitrile functionality), is crucial for the bioactivity of these molecules. acs.orgnih.gov Research has led to the development of several notable drug candidates containing this structural motif. acs.org

| Drug Candidate Class | Therapeutic Target/Indication | Role of Trifluoromethyl Group |

| 1-Aryl-3-trifluoromethylpyrazoles | COX-2 Inhibition (Anti-inflammatory) | Enhances binding affinity and selectivity. acs.org |

| Trifluoromethylated Succinimides | Anticancer (Leukemia, Lung Cancer) | Increases metabolic stability and cell permeability. nih.gov |

| Trifluoromethyl-substituted Heterocycles | Enzyme Inhibition | Blocks metabolic oxidation, improving drug half-life. acs.orgruhr-uni-bochum.de |

Development of Bioactive Scaffolds and Privileged Structures

Beyond the synthesis of individual drug candidates, this compound is fundamental to developing "bioactive scaffolds" and "privileged structures"—molecular frameworks that are recognized for their ability to interact with a wide range of biological targets. acs.orgdigitellinc.com These scaffolds serve as a versatile starting point for creating libraries of potential new drugs.

The 1-aryl-3-trifluoromethylpyrazole scaffold is a prime example of a privileged structure whose synthesis relies on trifluoromethylated building blocks like this compound derivatives. acs.orgnih.gov This particular framework is found in several FDA-approved drugs, highlighting its therapeutic importance. mdpi.com For instance, Celecoxib, a selective COX-2 inhibitor, is based on this pyrazole core. acs.orgnih.gov Similarly, the synthesis of trifluoromethylated imidazoles, another class of privileged structures, can utilize precursors derived from trifluoromethylated nitriles. mdpi.com The imidazole (B134444) ring is a component of numerous bioactive natural products and pharmaceuticals. mdpi.com

The strategic value of using this compound lies in its ability to efficiently introduce the CF3 group into these core structures. The nitrile group (-CN) itself is a versatile functional group that can participate in various cyclization reactions to form these heterocyclic scaffolds. The resulting trifluoromethylated scaffolds often exhibit superior properties compared to their non-fluorinated analogs, including better metabolic stability and target interaction. princeton.eduruhr-uni-bochum.de

Advancements in Agrochemical Research and Development

Incorporation into Novel Pesticide Structures

In the field of agrochemical research, this compound and related compounds are valuable intermediates for synthesizing modern pesticides. chemimpex.com The inclusion of the trifluoromethyl group is a common strategy in the development of new herbicides, fungicides, and insecticides to enhance their potency and stability. nih.govjst.go.jp Over half of the pesticides introduced in the last two decades contain fluorine, with the trifluoromethyl group being particularly prevalent. nih.govjst.go.jp

Trifluoromethylpyridine (TFMP) derivatives are a major class of agrochemicals, with more than 20 compounds having acquired ISO common names. nih.govjst.go.jp The synthesis of these crucial TFMP intermediates can involve building blocks derived from simple fluorinated molecules. Similarly, 1-aryl-3-trifluoromethylpyrazoles, recognized for their role in pharmaceuticals, are also a privileged scaffold for crop protection agents. acs.orgnih.gov The synthesis of these pesticidal pyrazoles often relies on the reaction of trifluoromethylated synthons, conceptually linked to this compound, with substituted hydrazines. acs.orgnih.gov

| Pesticide Class | Type | Role of Trifluoromethylated Scaffold |

| Trifluoromethylpyridines | Herbicide, Fungicide, Insecticide | Forms the core structure of numerous commercial products like Fluazifop-butyl. nih.govjst.go.jp |

| Phenylpyrazoles | Insecticide | The CF3-pyrazole ring is essential for potent insecticidal activity. |

| Isoxazolines | Insecticide | The trifluoromethyl group enhances efficacy and spectrum of activity. |

Influence of Trifluoromethyl Groups in Agrochemical Efficacy

The introduction of a trifluoromethyl (CF3) group into an agrochemical's structure has a profound and multifaceted influence on its efficacy. uva.nlnih.gov This is a primary reason why precursors such as this compound are integral to modern agrochemical synthesis. google.com The benefits stem from the unique physicochemical properties of the CF3 group.

Firstly, the CF3 group is highly lipophilic (fat-soluble), which can significantly improve the penetration of the pesticide through the waxy outer layers of plants and the exoskeletons of insects. ruhr-uni-bochum.deuva.nl This enhanced uptake leads to greater bioavailability of the active ingredient at its target site, often resulting in higher potency and faster action. ruhr-uni-bochum.de

Secondly, the CF3 group is a strong electron-withdrawing group, which can alter the electronic properties of the entire molecule. nih.gov This can lead to more favorable binding interactions with target enzymes or receptors in the pest, increasing the intrinsic activity of the compound. researchgate.net

Advanced Analytical and Spectroscopic Characterization of 3,3,3 Trifluoropropionitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organofluorine compounds. For 3,3,3-Trifluoropropionitrile, ¹H, ¹³C, and ¹⁹F NMR are routinely employed to confirm its structure and determine the purity of a sample. The presence of the trifluoromethyl (CF₃) group provides a unique spectroscopic handle for analysis. qd-europe.com Quantitative NMR (qNMR) methods, particularly utilizing the ¹⁹F nucleus, can be established for the accurate quantification of fluorinated compounds in various samples. nih.gov

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly specific and sensitive technique for analyzing fluorine-containing compounds. nih.gov This is due to the ¹⁹F nucleus having a spin of 1/2 and a natural abundance of nearly 100%, resulting in high receptivity for NMR measurements. qd-europe.com The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion, making it a popular analytical choice. researchgate.net

For this compound, the three equivalent fluorine nuclei of the CF₃ group typically appear as a triplet in the ¹⁹F NMR spectrum due to coupling with the adjacent methylene (B1212753) (-CH₂-) protons. Conversely, the methylene protons in the ¹H NMR spectrum appear as a quartet due to coupling with the three fluorine nuclei. The chemical shift of the CF₃ group is a sensitive indicator of its electronic environment. nih.gov High-resolution ¹⁹F NMR is invaluable for identifying impurities and byproducts, as even minor structural changes in proximity to the trifluoromethyl group will likely result in a distinct ¹⁹F chemical shift. nih.gov

Table 1: Illustrative NMR Spectroscopic Data for this compound Note: Chemical shifts (δ) are hypothetical and for illustrative purposes. Coupling constants (J) are typical values.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~2.8 | Quartet (q) | ~10 | -CH₂- |

| ¹³C | ~120 | Quartet (q) | ~275 | -CF₃ |

| ¹³C | ~115 | Singlet (s) | - | -CN |

| ¹³C | ~15 | Quartet (q) | ~35 | -CH₂- |

| ¹⁹F | ~-65 | Triplet (t) | ~10 | -CF₃ |

Mass Spectrometry (MS) Techniques for Product and Byproduct Identification

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and for identifying byproducts from its synthesis. rockefeller.edunih.gov High-resolution mass spectrometry (HRMS) is particularly powerful, as it provides highly accurate mass measurements that can help determine a unique molecular formula, even for small molecules. researchgate.netnews-medical.net Various ionization techniques can be employed, with electron ionization (EI) being common for volatile compounds, often providing a rich fragmentation pattern that serves as a molecular fingerprint. researchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is the standard method for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netthermofisher.com The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase. copernicus.org Each separated component then enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. copernicus.org

This technique is exceptionally well-suited for impurity profiling. It can separate this compound from residual starting materials, solvents, and reaction byproducts, allowing for their individual identification by the mass spectrometer. thermofisher.com The retention time from the GC column provides an additional layer of identification when compared against a known standard. copernicus.org For complex mixtures, tandem mass spectrometry (MS/MS) can be used, where a specific ion is selected, fragmented further, and analyzed to provide unambiguous structural information. manchester.ac.uk

Table 2: Representative GC-MS Data for Analysis of a Synthetic Mixture Containing this compound Note: Data is hypothetical and for illustrative purposes.

| Retention Time (min) | Major Ions (m/z) | Tentative Identification |

|---|---|---|

| 3.5 | 111, 92, 69, 42 | This compound |

| 2.8 | 78, 51, 50 | Benzene (Solvent) |

| 5.1 | 127, 98, 69 | Potential Byproduct A |

| 6.4 | 155, 136, 69 | Potential Byproduct B |

Chromatographic Separations for Enantiomeric and Diastereomeric Analysis

While this compound itself is an achiral molecule, its derivatives can contain one or more stereocenters. The separation and analysis of these chiral derivatives into their constituent enantiomers or diastereomers are critical, particularly in pharmaceutical applications where different stereoisomers can exhibit vastly different biological activities. mdpi.com Chromatographic methods are the cornerstone of chiral analysis. chromatographyonline.com

The direct method of chiral separation involves the use of a chiral stationary phase (CSP). mdpi.com A CSP creates a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte. This results in different retention times, allowing for their separation and quantification.

The development of a robust chiral separation method involves screening various CSPs and mobile phases to achieve optimal resolution. chromatographyonline.com Chiral stationary phases are available for gas chromatography (GC), liquid chromatography (LC), and supercritical fluid chromatography (SFC). chromatographyonline.comgcms.cz

For volatile derivatives of this compound, chiral GC with columns based on derivatized cyclodextrins is a common approach. gcms.cz For less volatile or more polar derivatives, chiral LC and SFC are preferred. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) are widely used and have proven effective for a broad range of compounds. chromatographyonline.com Method development involves optimizing parameters such as the mobile phase composition (for LC and SFC), flow rate, and column temperature to maximize the separation factor and resolution between the stereoisomers. chromatographyonline.com

Table 3: Example Parameters for Chiral SFC Method Development for a Hypothetical Derivative of this compound

| Parameter | Condition |

|---|---|

| Technique | Supercritical Fluid Chromatography (SFC) |

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | CO₂ / Methanol (80:20 v/v) |

| Flow Rate | 3.0 mL/min |

| Column Temperature | 35 °C |

| Back Pressure | 150 bar |

| Detection | UV at 220 nm |

Surface-Sensitive Spectroscopies in Interfacial Chemistry Studies

Understanding the behavior of molecules at surfaces and interfaces is crucial in fields such as catalysis, materials science, and electrochemistry. Surface-sensitive spectroscopies are a class of techniques designed to probe the chemical and physical properties of the outermost atomic layers of a material. jocpr.com

For a molecule like this compound, these techniques can provide information on its adsorption, orientation, and chemical transformation on various substrates. Techniques such as X-ray Photoelectron Spectroscopy (XPS) can identify the elemental composition and chemical states of atoms on a surface. Infrared Reflection-Absorption Spectroscopy (IRRAS) and Sum Frequency Generation Vibrational Spectroscopy (SFGVS) are powerful non-destructive optical methods that can provide vibrational spectra—molecular fingerprints—of molecules at buried interfaces, such as a solid-liquid interface. pageplace.de This allows for in-situ studies of molecular orientation and interaction with the surface. pageplace.de Surface X-ray diffraction (SXRD) can be used to determine the precise atomic structure of molecules adsorbed on single-crystal surfaces. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. In the context of this compound (C₃H₂F₃N), XPS is instrumental in verifying the presence and chemical environment of carbon, nitrogen, and fluorine atoms.

When a surface-adsorbed layer of this compound is analyzed, the XPS spectrum would exhibit characteristic peaks corresponding to the C 1s, N 1s, and F 1s core levels. The binding energies of these photoelectrons are sensitive to the local chemical environment of the atom. For instance, the high electronegativity of the fluorine atoms in the trifluoromethyl (-CF₃) group induces a significant chemical shift in the C 1s binding energy for the carbon atom attached to them, moving it to a higher value compared to the other carbon atoms in the molecule.

Deconvolution of the high-resolution C 1s spectrum would be expected to yield distinct peaks for the three chemically different carbon atoms: the carbon in the nitrile group (-C≡N), the methylene carbon (-CH₂-), and the trifluoromethyl carbon (-CF₃). Similarly, the N 1s spectrum would confirm the nitrile functionality, and the F 1s spectrum would be characteristic of the trifluoromethyl group.

Table 1: Representative XPS Binding Energies for Functional Groups in Fluorinated Organic Compounds. Note: These are typical binding energy ranges. Actual values for this compound may vary based on the substrate and surface orientation.

| Core Level | Functional Group | Typical Binding Energy (eV) |

|---|---|---|

| C 1s | -C H₂- | ~285.0 |

| C 1s | -C ≡N | ~286.5 |

| C 1s | -C F₃ | ~292-294 |

| N 1s | -C≡N | ~399-400 |

Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Molecular Orientation

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful technique for determining the orientation of molecules adsorbed on surfaces. nih.gov This method relies on the absorption of polarized soft X-rays to excite core-level electrons (e.g., C 1s, N 1s) to unoccupied molecular orbitals. researchgate.net The intensity of these absorption resonances is dependent on the relative orientation of the electric field vector of the polarized X-rays and the transition dipole moment of the specific molecular orbital. aps.org

For a thin film or self-assembled monolayer of this compound, angle-resolved NEXAFS measurements can elucidate the average tilt angle of the molecules with respect to the substrate. By varying the angle of incidence of the polarized X-ray beam and monitoring the intensity of characteristic absorption peaks (e.g., π* resonance of the C≡N bond, σ* resonances of C-C and C-F bonds), the molecular orientation can be deduced. nih.govaps.org

For instance, the π* orbital of the nitrile group is oriented perpendicular to the C≡N bond axis. If the molecules are oriented perpendicular to the surface, the intensity of the C≡N π* resonance will be maximized at normal X-ray incidence and minimized at grazing incidence. Conversely, the σ* orbitals associated with the molecular backbone will show the opposite angular dependence. This dichroism provides a detailed picture of the molecular arrangement on the surface. researchgate.net

Microscopic Techniques for Surface Morphology

The surface morphology of thin films and self-assembled monolayers of this compound and its derivatives can be visualized at the nanoscale using microscopic techniques.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface. mdpi.com It is particularly useful for characterizing the surface morphology of both conductive and non-conductive materials without the need for special sample preparation like conductive coatings. ntu.edu.sg

In the study of this compound films, AFM can be employed to:

Visualize surface topography: AFM can generate high-resolution images of the film's surface, revealing features such as domains, grain boundaries, and defects. researchgate.net

Quantify surface roughness: Root-mean-square (RMS) roughness and other statistical parameters can be calculated from AFM images to provide a quantitative measure of the surface smoothness. chalcogen.ro

Determine film thickness: By creating a scratch in the film and scanning across it, the height difference between the substrate and the film surface can be measured to determine the film thickness.

Investigate self-assembly: For self-assembled monolayers, AFM can be used to study the packing and ordering of the molecules on the substrate. taylorfrancis.com

Table 2: Surface Morphology Parameters Obtainable from AFM.

| Parameter | Description |

|---|---|

| Topography | Provides a 3D visualization of the surface features. |

| RMS Roughness | The root mean square average of height deviations from the mean plane. |

| Average Roughness (Ra) | The arithmetic average of the absolute values of the height deviations. |

| Film Thickness | The vertical dimension of the deposited film. |

| Domain Size | The lateral dimensions of ordered regions within the film. |

Electrochemical Characterization Techniques

Electrochemical techniques are essential for understanding the redox properties of this compound, particularly its behavior at electrode-electrolyte interfaces.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical measurement wherein the potential of a working electrode is swept linearly versus time between two set potentials, and the resulting current is measured. wikipedia.orgossila.com This technique provides information about the thermodynamics of redox processes and the kinetics of electron transfer reactions. sciepub.com

A cyclic voltammetry study of this compound would typically be performed in a three-electrode cell containing a working electrode, a reference electrode, and a counter electrode, with the compound dissolved in a suitable solvent containing a supporting electrolyte. wikipedia.org The resulting voltammogram, a plot of current versus potential, can reveal key electrochemical parameters.

Given the presence of the electron-withdrawing trifluoromethyl group, the nitrile group in this compound is expected to be susceptible to electrochemical reduction. A typical cyclic voltammogram might show a cathodic peak corresponding to the reduction of the nitrile functionality. The potential at which this peak occurs provides information about the reduction potential of the compound. The shape and reversibility of the peak can offer insights into the stability of the reduced species and the kinetics of the electron transfer process. For instance, an irreversible peak would suggest that the reduced form of the molecule is unstable and undergoes subsequent chemical reactions.

Table 3: Key Parameters from a Cyclic Voltammetry Experiment.

| Parameter | Symbol | Information Provided |

|---|---|---|

| Cathodic Peak Potential | Epc | Potential at which the reduction peak occurs. |

| Anodic Peak Potential | Epa | Potential at which the oxidation peak occurs (if the process is reversible). |

| Cathodic Peak Current | ipc | Magnitude of the current at the reduction peak, related to concentration and diffusion coefficient. |

| Anodic Peak Current | ipa | Magnitude of the current at the oxidation peak. |

| Half-wave Potential | E₁/₂ | (Epc + Epa)/2, a good approximation of the standard reduction potential for a reversible system. |

Computational Chemistry and Theoretical Modeling of 3,3,3 Trifluoropropionitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, allowing for the investigation of molecular properties that may be difficult or impossible to measure experimentally. researchgate.net These ab initio methods solve the Schrödinger equation to determine the electronic structure of a molecule, which in turn governs its stability, geometry, and reactivity. scielo.br For 3,3,3-trifluoropropionitrile, such calculations can elucidate the significant impact of the highly electronegative trifluoromethyl (-CF₃) group on the electron distribution within the molecule.

Methods in quantum chemistry are built on a hierarchy of theories that offer a systematic path toward the exact solution of the many-electron Schrödinger equation. scielo.org.mx These range from Hartree-Fock (HF) theory to more sophisticated post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, which account for electron correlation to varying degrees. scielo.org.mxphyschemres.org The choice of method involves a trade-off between computational cost and accuracy. physchemres.org By calculating properties such as molecular electrostatic potential (MEP) maps, local ionization potential, and frontier molecular orbitals (HOMO/LUMO), researchers can predict how this compound will interact with other chemical species. researchgate.net

Density Functional Theory (DFT) has become one of the most popular quantum mechanical modeling methods in physics, chemistry, and materials science. pnas.org It is widely used to investigate the electronic structure of many-body systems like atoms and molecules. pnas.org Instead of calculating the complex many-electron wavefunction, DFT focuses on the spatially dependent electron density, which simplifies the problem immensely. pnas.orgnih.gov This approach provides a favorable balance of accuracy and computational efficiency, making it suitable for a wide range of applications.

DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net For this compound, DFT can be used to generate a molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. pnas.orgresearchgate.net These regions correspond to likely sites for electrophilic and nucleophilic attack, respectively.

Furthermore, DFT is employed to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that characterizes the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netmdpi.com In one study, DFT calculations were used to estimate the bond dissociation energy of a C-H bond on a diamond surface before its functionalization via a Ritter reaction with this compound. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. uva.nl By repeatedly calculating the forces on each atom and updating their positions and velocities, MD simulations generate a trajectory that acts as a molecular movie, revealing the dynamic behavior of the system in atomic detail. uva.nl This technique is particularly powerful for analyzing the conformational landscape of large, flexible molecules like proteins or polymers, showing how they fold, bind to other molecules, or undergo structural changes. uva.nlnih.gov

For a small and relatively rigid molecule like this compound, extensive MD simulations for broad conformational searches are less common. The primary conformational flexibility in this molecule is the rotation around the C-C single bond. Instead of full MD simulations, quantum chemical methods like DFT are typically used to calculate the potential energy surface for this rotation. This calculation determines the energy barriers between different rotational conformers (rotamers), identifying the most stable (lowest energy) conformation and the energy required to transition between states. This information is crucial for understanding the molecule's average structure and dynamic behavior in different environments.

Prediction of Thermochemical Parameters through Computational Methods

Computational methods are invaluable for predicting the thermochemical properties of chemical compounds, especially when experimental data is scarce. ajchem-a.com Parameters such as the enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and ionization energy are essential for assessing the stability and energetic profile of a molecule. ajchem-a.com

While direct experimental thermochemical data for this compound is limited, computational software packages like Gaussian can be used to model these parameters. ajchem-a.com The accuracy of these predictions depends on the level of theory and basis set chosen for the calculation. For instance, high-accuracy methods like CCSD(T) or composite methods (e.g., G3, G4) are often employed for precise energy calculations. Insights can also be gained by examining analogous compounds. For example, the related molecule 3,3,3-trifluoropropene (B1201522) has been studied experimentally, and its thermochemical data can serve as a reference point for computational validation. ajchem-a.com

Table 1: Experimental Thermochemical Data for the Analogous Compound 3,3,3-Trifluoropropene Data serves as a reference for computational modeling of related compounds.

| Parameter | Value (kJ/mol) | Method |

|---|---|---|

| ΔfH° (gas) | -614.2 ± 6.7 | Calorimetry |

| ΔcH° (gas) | -1532 ± 6.7 | Not specified |

| Ionization Energy | 10.95–11.24 eV | Electron Impact |

Source: ajchem-a.com

Elucidation of Reaction Mechanisms via Computational Pathways

Understanding the step-by-step pathway of a chemical reaction, known as the reaction mechanism, is a central goal in chemistry. Computational chemistry provides a powerful lens for this purpose by allowing researchers to map out the entire potential energy surface of a reaction. nih.gov This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. researchgate.net The energy of the highest transition state determines the activation energy and thus the rate of the reaction.

In Silico Approaches in Drug and Agrochemical Design Leveraging Fluorinated Scaffolds

The introduction of fluorine atoms or fluorine-containing groups into bioactive molecules is a widely used strategy in the pharmaceutical and agrochemical industries. uva.nl The trifluoromethyl (-CF₃) group is particularly important in agrochemical design, while the single fluorine atom (C-F) is more common in pharmaceuticals. uva.nl Fluorination can dramatically improve a molecule's metabolic stability, binding affinity, and lipophilicity, thereby enhancing its efficacy.

In silico (computational) approaches play a critical role in modern drug and agrochemical discovery. These methods, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and scaffold hopping, are used to design and screen vast libraries of virtual compounds to identify promising candidates. researchgate.net Fluorinated scaffolds, which are core molecular structures containing fluorine, are valuable starting points in this process.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,3,3-Trifluoropropene |

| (E)-trimethyl(3,3,3-trifluoroprop-1-en-1-yl)silane |

| Trichloroacetonitrile |

| Propionitrile |

Future Research Directions and Emerging Trends

Novel Synthetic Routes and Sustainable Methodologies

The development of novel and sustainable synthetic routes for 3,3,3-trifluoropropionitrile and its derivatives is a key area of ongoing research. Traditional methods for producing fluorinated compounds often involve harsh reagents and generate significant waste. humanjournals.com Green chemistry principles are now being applied to devise more environmentally friendly and efficient syntheses. humanjournals.commdpi.com

Current research focuses on several promising approaches:

Microwave-Assisted Organic Synthesis: This technique can significantly reduce reaction times from hours to minutes and often allows for solvent-free conditions, minimizing waste. humanjournals.com

Mechanochemistry: This involves the use of mechanical energy, such as grinding or ball milling, to drive chemical reactions, often in the absence of a solvent. humanjournals.com

Catalytic Methods: The development of new catalysts, such as highly acidic triflates, offers the potential to replace sacrificial catalysts that generate large amounts of corrosive waste. researchgate.net

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity, and are well-suited for scaling up production.

Use of Greener Solvents: Research into the use of supercritical carbon dioxide (scCO2) as a reaction medium is gaining traction due to its non-toxic and non-flammable nature. mdpi.comresearchgate.net

Expanded Applications in Emerging Technologies

The unique properties of this compound, imparted by its trifluoromethyl group, make it a valuable component in various emerging technologies.

Advanced Battery Technologies: There is growing interest in using fluorinated compounds in the development of advanced lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries. trendsresearch.orgsuper-b.com this compound can be a precursor for electrolyte additives or modifications to electrode materials. The incorporation of fluorine can enhance the thermal stability, cycle life, and safety of batteries. trendsresearch.orgmdpi.com For instance, fluorinated electrolytes can improve performance in extreme temperatures. super-b.com

Materials Science and Nanotechnology: Recent studies have demonstrated the use of this compound in the functionalization of diamond surfaces. nih.govpnas.org This is achieved through a photochemical Ritter reaction, which allows for the covalent attachment of trifluoropropanamide groups to the diamond surface. nih.govpnas.orgresearchgate.net This surface modification is crucial for the development of nanoscale quantum sensors based on nitrogen-vacancy (NV) centers in diamond, which have applications in single-molecule spectroscopy and chemical sensing. pnas.orgpnas.org

Electronics: Organofluorine compounds, including those derived from this compound, are being investigated for use in the etching processes of low-k dielectric materials in semiconductor manufacturing. justia.com The plasma-activated vapor of such compounds may offer improved selectivity and minimize sidewall damage during the etching process. justia.com

Advanced Mechanistic Investigations and Reaction Discovery

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactions. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent nitrile group.

Key areas of investigation include:

Nucleophilic Additions: Studying the kinetics and thermodynamics of nucleophilic additions to the nitrile group to quantify the electronic effects of the CF3 group.

Cycloaddition Reactions: Investigating the participation of this compound and its derivatives in [3+2] cycloaddition reactions to synthesize novel heterocyclic compounds. The regioselectivity and stereoselectivity of these reactions are of particular interest. mdpi.com

Radical Reactions: Elucidating the pathways of radical-mediated reactions to resolve discrepancies in reported yields and to design more efficient synthetic protocols.

Photochemical Reactions: Exploring novel photochemical reactions, such as the recently reported Ritter amidation on diamond surfaces, to expand the synthetic utility of this compound. pnas.org

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is accelerating research and development involving this compound.

| Computational Method | Application in this compound Research | Reference |

| Density Functional Theory (DFT) | Estimating bond dissociation energies to understand reaction mechanisms. | researchgate.net |

| Molecular Electron Density Theory (MEDT) | Studying the mechanisms of cycloaddition reactions involving nitrile oxides. | mdpi.com |

| Quantum Chemical Calculations | Predicting the activation barriers for different reaction pathways. | |

| Molecular Dynamics (MD) Simulations | Investigating the partitioning of fluorinated molecules in biological membranes. | nih.gov |

These computational tools allow researchers to predict reaction outcomes, understand complex reaction mechanisms, and design new experiments with greater precision. For instance, DFT calculations can help in understanding the reactivity of diamond surfaces functionalized with derivatives of this compound. researchgate.net

Development of Novel Fluorinated Building Blocks

This compound serves as a versatile starting material for the synthesis of a wide range of novel fluorinated building blocks. beilstein-journals.orgnih.gov These building blocks are in high demand in the pharmaceutical, agrochemical, and materials science industries due to the unique properties conferred by fluorine. olemiss.edufluorochem.co.uk

Research in this area focuses on transforming the nitrile and trifluoromethyl groups of this compound into other valuable functionalities. Examples include:

Reduction of the nitrile to form trifluorinated amines.

Hydrolysis of the nitrile to produce trifluorinated amides and carboxylic acids.

Halofluorination and related reactions to introduce additional halogen atoms, creating multifunctional building blocks. beilstein-journals.orgnih.gov

Synthesis of complex heterocyclic compounds through cycloaddition reactions. mdpi.com

The development of these novel building blocks expands the toolbox available to chemists for the synthesis of advanced materials and bioactive molecules. enamine.netcymitquimica.comcymitquimica.com

Q & A

Q. What are the key thermodynamic properties of 3,3,3-Trifluoropropionitrile, and how are they determined experimentally?

Methodological Answer: Thermodynamic properties such as enthalpy of formation (ΔfH°) and combustion (ΔcH°) are critical for stability assessments. While direct data for this compound is limited, analogous compounds like 3,3,3-Trifluoropropene provide insights:

- ΔfH°gas : -614.2 ± 6.7 kJ/mol (determined via calorimetry) .

- ΔcH°gas : -1532 ± 6.7 kJ/mol .

- Ionization Energy (IE) : 10.95–11.24 eV (measured using electron impact methods) . Researchers should employ bomb calorimetry or differential scanning calorimetry (DSC) for experimental determination. Computational methods like Gaussian software can supplement experimental data by modeling thermodynamic parameters.

Q. What synthetic routes are commonly employed for preparing this compound in academic research?

Methodological Answer: Synthesis often involves radical-mediated pathways or high-temperature pyrolysis. For example:

- Pyrolysis of sulfites at 500°C yields fluorinated nitriles like 2-chloro-2-(trifluoromethyl)-3,3,3-trifluoropropionitrile via radical intermediates (e.g., CF₃• and •CCl) .

- Radical recombination steps must be optimized to minimize byproducts (e.g., hexafluoroacetone) . Key tools for monitoring include gas chromatography (GC) with mass spectrometry (MS) for real-time analysis of volatile products .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Due to structural similarities with toxic fluorinated nitriles (e.g., Perfluoroisobutyronitrile ):

- Use fume hoods and nitrile gloves to prevent dermal exposure.

- Store in sealed containers under inert gas (N₂/Ar) at ≤4°C to inhibit hydrolysis.

- Employ FTIR or GC-MS for leak detection . Emergency protocols include immediate decontamination with water and medical consultation for exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for radical-mediated syntheses of this compound?

Methodological Answer: Yield discrepancies often arise from competing radical pathways. Strategies include:

Q. What analytical techniques are effective for characterizing this compound purity amid fluorinated byproducts?

Methodological Answer:

- High-resolution ¹⁹F NMR : Resolves CF₃ signals (-70 to -80 ppm) and detects impurities .

- GC-MS with electron ionization : Identifies volatile byproducts (e.g., cyanogen chloride) via fragmentation patterns .

- Chiral chromatography : Separates enantiomers using Chiralpak® columns, validated with racemic standards .

Q. How does the trifluoromethyl group influence the reactivity of this compound in nucleophilic additions?

Methodological Answer: The electron-withdrawing CF₃ group:

- Reduces electron density at the nitrile carbon, slowing nucleophilic attack compared to non-fluorinated analogs.

- Enhances stability of transition states in reactions with Grignard reagents, as shown in studies of ethyl 3,3,3-trifluoroalaninate derivatives . Researchers should compare kinetic data (e.g., rate constants) with propionitrile analogs to quantify effects.

Q. What strategies optimize enantiomeric purity in chiral derivatives of this compound?

Methodological Answer:

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed cyanation .

- Chromatographic resolution : Silica gel columns separate diastereomers (e.g., 80a/80b) with >95% purity .

- Mosher’s ester analysis : Assign absolute configuration via ¹H NMR shifts using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。